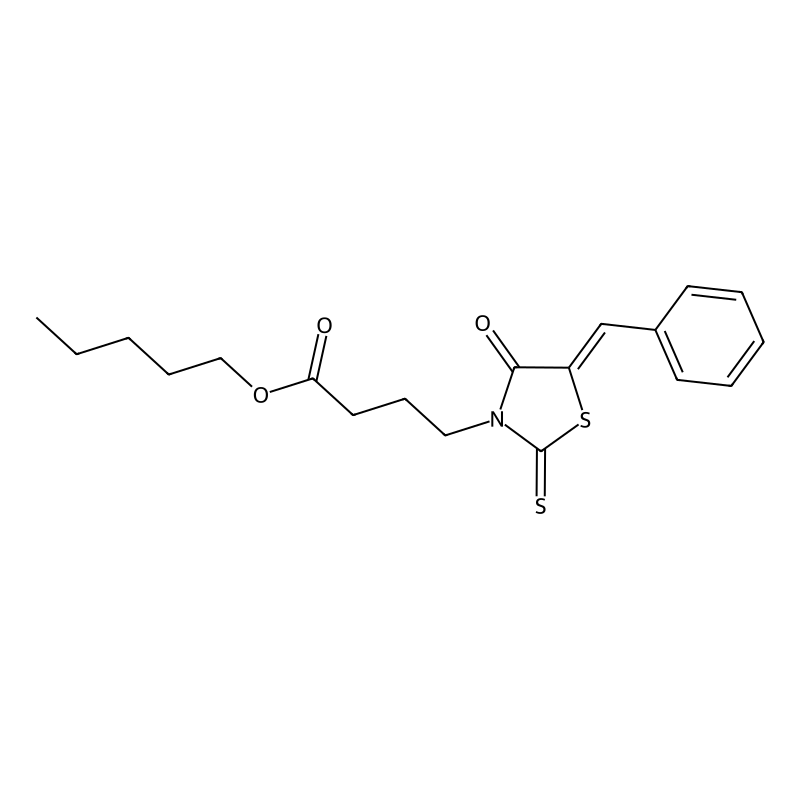

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Bioimaging and Microbiology

Specific Scientific Field: Bioimaging and Microbiology

Summary of the Application: Rhodanine-3-acetic acid derivatives, which include compounds similar to the one , are tested as fluorescent probes for bioimaging and as aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .

Methods of Application or Experimental Procedures: The derivatives were obtained by Knoevenagel condensation involving the reaction of the appropriate aldehyde with rhodanine-3-acetic acid . The absorption and emission maxima in polar and non-polar solvents were determined . Then, the possibility of using the considered derivatives for fluorescence bioimaging was checked .

Results or Outcomes: Compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed that some of the newly synthesized compounds showed excellent antimicrobial activity, especially against Gram-positive bacteria .

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound notable for its complex structure, which incorporates a thioxothiazolidinone ring and a benzylidene moiety. Its chemical formula is and it has a molecular weight of approximately 377.52 g/mol. The compound is characterized by its unique arrangement of functional groups, including an ester group formed from a pentyl alcohol and a butanoic acid derivative, alongside a thioxothiazolidinone structure that contributes to its potential biological activities .

- Oxidation: The compound may undergo oxidation, particularly at the thioxothiazolidinone ring, resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The benzylidene group can be reduced to form a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the ester group, allowing for the formation of various derivatives when reacted with nucleophiles like amines or alcohols under appropriate conditions .

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate exhibits potential biological activities that are being explored in pharmacological research. Its structural features suggest possible antimicrobial and anti-inflammatory properties, which are common in compounds containing thioxothiazolidinone rings. Research indicates that modifications in the alkyl chain length can significantly influence its biological efficacy, with certain derivatives showing enhanced activity against specific pathogens or inflammatory conditions .

The synthesis of (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves several key steps:

- Formation of the Thioxothiazolidinone Ring: This is achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

- Benzylidene Group Introduction: A condensation reaction between the thioxothiazolidinone intermediate and benzaldehyde occurs in the presence of a base to introduce the benzylidene moiety.

- Esterification: The final step involves esterification of the carboxylic acid group with pentanol under acidic conditions to yield the desired compound .

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Chemical Research: It can be utilized as an intermediate in synthesizing other complex organic molecules or derivatives.

Interaction studies involving (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate focus on its binding affinity with biological targets, such as enzymes or receptors associated with disease processes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary studies suggest that modifications in its structure can enhance or diminish its interactions with specific biological targets, making it a subject of interest for further pharmacological investigations .

Several compounds share structural similarities with (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate, including:

- (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- Similar structure but differs in alkyl chain length.

- May exhibit different biological activities due to variations in hydrophobicity.

- (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- Contains a propyl group instead of pentyl.

- Potentially different solubility and reactivity profiles.

- (Z)-benzyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- Substitutes the alkyl chain with a benzyl group.

- May enhance interactions with certain biological targets due to increased aromaticity.